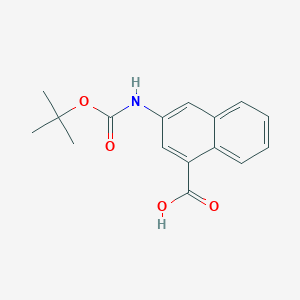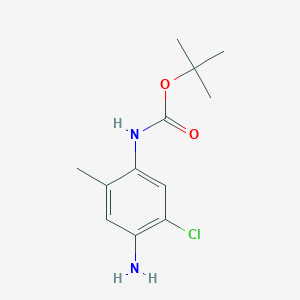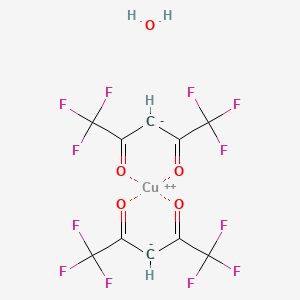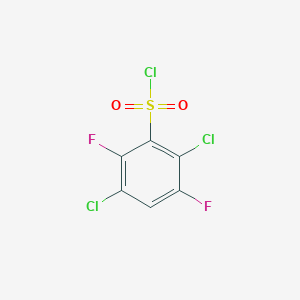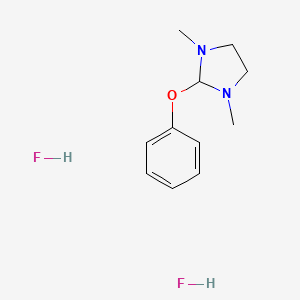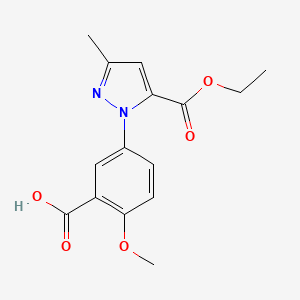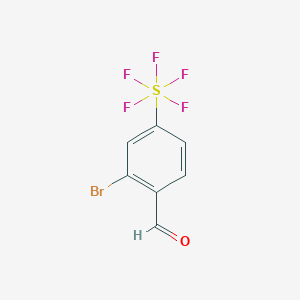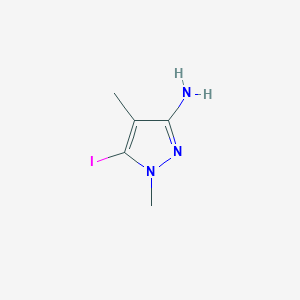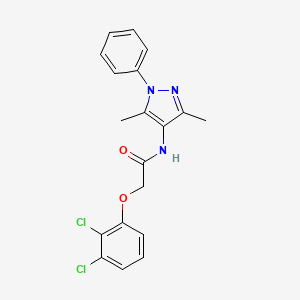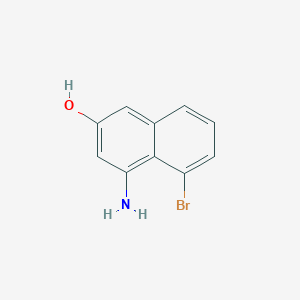![molecular formula C10H17N2O14P3 B12851867 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine is a complex organic compound with significant implications in various scientific fields This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves several steps, starting with the preparation of uridine derivatives. The process typically includes the phosphorylation of uridine at specific positions to introduce the desired phosphoryl groups. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of phosphoryl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable in studying RNA structure and function, as well as in developing RNA-based therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. The phosphoryl groups play a crucial role in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include the inhibition of viral RNA polymerases or the activation of cellular enzymes that modify RNA .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5’-O-[®-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]amino}phosphoryl]uridine: This compound has a similar structure but includes an amino group instead of a methyl group.
Adenosine 5’-diphosphate ribose (ADPR): A related compound involved in intracellular signaling and energy transfer.
Uniqueness
The uniqueness of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine lies in its specific arrangement of phosphoryl groups and the presence of a methyl group, which confer distinct chemical properties and biological activities. This makes it particularly valuable for studying RNA-related processes and developing novel therapeutics.
Properties
Molecular Formula |
C10H17N2O14P3 |
|---|---|
Molecular Weight |
482.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
UJLGWNDCUWVLAK-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


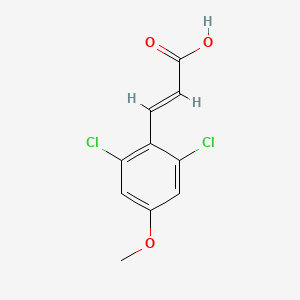
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
